molecular formula C16H12N2O3S B3140238 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid CAS No. 477870-17-0

2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid

Cat. No.: B3140238
CAS No.: 477870-17-0
M. Wt: 312.3 g/mol
InChI Key: BHNJTAMBLQTEQJ-UHFFFAOYSA-N
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Description

Heterocyclic Architecture in Modern Drug Discovery Frameworks

Heterocyclic compounds dominate pharmaceutical pipelines due to their structural diversity, metabolic stability, and capacity for target engagement. The thienyl-pyrimidine-acetic acid hybrid exemplifies this trend, combining a bicyclic thieno[2,3-d]pyrimidine core with a phenoxyacetic acid side chain. The molecular formula $$ \text{C}{16}\text{H}{12}\text{N}2\text{O}3\text{S} $$ reflects a compact yet versatile framework, with a molecular weight of 312.34 g/mol.

The thienopyrimidine system arises from the fusion of a thiophene ring (five-membered, sulfur-containing) and a pyrimidine ring (six-membered, nitrogen-rich). This hybridization enhances π-π stacking interactions with biological targets while improving solubility through the sulfur atom’s polarizability. Computational studies of analogous structures, such as 2-[4-(2-pyrimidin-4-ylethynyl)phenoxy]acetic acid, reveal planar geometries that facilitate binding to enzyme active sites, particularly proteases and kinases.

Table 1: Structural Features of Thienyl-Pyrimidine Hybrids

Feature Role in Drug Design Example from Literature
Thiophene ring Enhances metabolic stability Antiplasmodial thieno[2,3-d]pyrimidines
Pyrimidine ring Facilitates hydrogen bonding DNA gyrase inhibitors
Phenoxyacetic acid Modulates solubility and bioavailability Thromboxane A2 antagonists

Thienyl-Pyrimidine Hybrid Systems as Privileged Pharmacophores

Thienyl-pyrimidine hybrids are classified as "privileged scaffolds" due to their recurrence in bioactive molecules. For instance, derivatives like compound 54a (IC~50~ = 2.81 µM against falcipain-2) demonstrate how substituents on the pyrimidine ring fine-tune activity. The 2-thienyl group at position 4 of the pyrimidine ring in 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetic acid likely enhances hydrophobic interactions with target proteins, as seen in antiplasmodial agents where cyclohexyl or allyl groups at R~3~ improve potency.

The hybrid’s electronic profile also contributes to its efficacy. Quantum mechanical calculations on similar systems reveal that the thiophene’s electron-rich nature stabilizes charge-transfer complexes with cysteine residues in enzymes like falcipain-2. This aligns with SAR data showing that para-substituted phenyl groups on the thiophene ring maintain inhibitory activity, while meta-substitutions reduce potency (54g vs. 54h ).

Table 2: Substituent Effects on Thienopyrimidine Activity

Compound R~1~ R~2~ IC~50~ (µM) Target
54a H Allyl 2.81 Falcipain-2
54b H Cyclohexyl 1.46 Falcipain-2
55d - - 2.49 Coenzyme A synthesis
56e 4-Cl Allyl 0.06 P. falciparum

Phenoxyacetic Acid Moiety as a Versatile Pharmacokinetic Modifier

The phenoxyacetic acid group serves dual roles: enhancing water solubility and acting as a prodrug enabler. In thromboxane A2 antagonists, phenoxyacetic acid derivatives exhibit improved oral bioavailability due to increased solubility at physiological pH. For this compound, the acetic acid side chain likely forms salt bridges with basic residues in target proteins, as observed in DNA gyrase inhibitors where carboxylate groups coordinate magnesium ions.

Comparative studies of ester vs. acid forms show that the free carboxylic acid enhances target binding but may reduce membrane permeability. This dichotomy is addressed through prodrug strategies, where esterification of the acetic acid moiety improves absorption, followed by enzymatic hydrolysis in vivo. The phenoxy spacer further optimizes the compound’s conformation, allowing the thienyl-pyrimidine core to adopt orientations favorable for target engagement.

Table 3: Pharmacokinetic Impact of Phenoxyacetic Acid Moieties

Property Effect of Phenoxyacetic Acid Example Compound
Aqueous solubility ↑ by 3–5 fold at pH 7.4 Thromboxane A2 antagonists
Plasma protein binding Moderate (70–85%) DNA gyrase inhibitors
Metabolic stability Resistant to CYP3A4 oxidation Antiplasmodial agents

Properties

IUPAC Name

2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-15(20)10-21-12-5-3-11(4-6-12)16-17-8-7-13(18-16)14-2-1-9-22-14/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHNJTAMBLQTEQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301212499
Record name 2-[4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477870-17-0
Record name 2-[4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477870-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidinyl group can be reduced under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The thienyl and pyrimidinyl groups can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Phenoxyacetic Acid Derivatives

Structural Analogues with Heterocyclic Substitutions

Pyrimidine- and Thiazole-Based Derivatives
  • 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid (C₁₁H₉N₃O₂S₂): This compound replaces the thienyl group with a pyridinyl-sulfanyl moiety. It has been studied for coordination polymer synthesis but lacks reported biological activity .
  • 2-(4-(2-Substituted aminothiazole-4-yl)phenoxy)acetic acid derivatives: These compounds feature an aminothiazole ring instead of pyrimidine. For example, derivatives with hypolipidemic activity (e.g., reducing triglycerides in hyperlipidemic models) highlight how the thiazole ring enhances metabolic targeting compared to pyrimidine-based structures .
Thienopyrimidine Derivatives
  • 2-[5-(4-Fluorophenyl)-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl]acetic acid: This derivative incorporates a fused thienopyrimidine system and a fluorophenyl group. The fluorine atom improves metabolic stability, while the thienopyrimidine core may enhance kinase inhibition, though specific biological data are unavailable .

Phenoxyacetic Acid Derivatives with Bioactive Substituents

AP-M Inhibitors (Azacycloalkyl Acetamido Derivatives)

Compounds such as 2-{4-[2-(2-oxopyrrolidin-1-yl)acetamido]phenoxy}acetic acid (C₁₄H₁₆N₂O₅, MW: 292.29 g/mol) feature a pyrrolidinyl acetamido group. These derivatives exhibit AP-M inhibitory activity, with substituent size (e.g., pyrrolidinyl vs. piperidinyl) influencing potency. For instance, the pyrrolidinyl derivative (compound 8 in ) showed a melting point of 127–129°C and 99% yield, indicating robust synthetic accessibility .

Antibacterial Azo Derivatives

Phenoxyacetic acids functionalized with azo groups, such as 2-(4-(para-tolyldiazenyl)phenoxy)acetic acid, demonstrate antibacterial activity against Staphylococcus aureus (70% inhibition). The electron-withdrawing azo group enhances membrane penetration, contrasting with the electron-rich thienyl-pyrimidine system of the target compound .

Physicochemical and Pharmacokinetic Comparisons

Key Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
Target compound C₁₆H₁₂N₂O₃S 312.35 Not reported Moderate (polar groups)
2-{4-[2-(2-oxopyrrolidin-1-yl)...} C₁₄H₁₆N₂O₅ 292.29 127–129 High (amide, carboxylic acid)
2-[4-(4-Chlorobenzoyl)phenoxy]acetic acid C₁₅H₁₁ClO₄ 290.70 Not reported Low (hydrophobic Cl, benzoyl)
  • Lipophilicity : The thienyl-pyrimidine group in the target compound likely increases logP compared to chlorobenzoyl or azo derivatives, impacting membrane permeability.
  • Stability : Fluorinated derivatives (e.g., ) may exhibit enhanced oxidative stability due to the C-F bond .

Biological Activity

2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid is a complex organic compound notable for its potential biological activities. This article reviews its synthesis, biological activity, and applications based on diverse research findings.

Chemical Structure and Properties

  • IUPAC Name : 2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]acetic acid
  • Molecular Formula : C16H14N2O3S
  • Molecular Weight : 312.3 g/mol
  • CAS Number : 477870-17-0

The compound features a thienyl group, a pyrimidinyl group, and a phenoxyacetic acid moiety, contributing to its diverse biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki–Miyaura coupling reaction , which facilitates the formation of carbon-carbon bonds through the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.

Antimicrobial Properties

Research has indicated that derivatives of phenoxy acetic acid, including compounds similar to this compound, exhibit anti-mycobacterial activity. A study evaluated various synthesized compounds against Mycobacterium tuberculosis H(37)Rv, highlighting the potential of these derivatives in combating tuberculosis .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition studies. The thienyl and pyrimidinyl groups may interact with specific enzyme active sites, thus serving as inhibitors. Such activities are crucial in drug design for diseases where enzyme regulation is essential.

Case Studies

A significant study utilized computational methods to predict the biological activity of similar compounds. The findings indicated that the structural characteristics of such compounds could lead to effective inhibition of targeted enzymes involved in metabolic pathways related to various diseases .

Table: Summary of Biological Activities

Activity Reference Findings
Anti-mycobacterial Effective against Mycobacterium tuberculosis H(37)Rv
Enzyme inhibition Potential inhibitors for enzymes in metabolic pathways

Industrial Applications

In addition to its biological applications, this compound serves as a building block in the synthesis of more complex molecules used in pharmaceuticals and specialty chemicals. Its unique structure allows for modifications that can enhance its efficacy and specificity in various applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, phenoxyacetic acid derivatives are often prepared by reacting substituted phenols with chloroacetic acid under basic conditions (e.g., sodium bicarbonate or NaOH) . Optimization of reflux time (e.g., 2–4 hours) and solvent choice (ethanol, water, or methanol) significantly impacts crystallinity and yield. IR spectroscopy (C=O at ~1720 cm⁻¹, C-O-C at ~1240 cm⁻¹) and UV-Vis (λmax ~256 nm) are critical for confirming intermediate structures .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques.

  • IR Spectroscopy : Identify ester/acid C=O stretches (1720–1760 cm⁻¹) and pyrimidine/thiophene ring vibrations (~1600 cm⁻¹) .
  • NMR : Look for aromatic proton signals (δ 7–8 ppm for pyrimidine and thiophene) and the phenoxy-acetic acid backbone (δ 4.5–5.0 ppm for CH₂) .
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios to confirm stoichiometry .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) optimize the synthesis of this compound?

  • Methodological Answer : Use density functional theory (DFT) to model reaction pathways and transition states. For example, ICReDD’s approach integrates quantum calculations with experimental data to predict optimal conditions (e.g., solvent polarity, temperature) for nucleophilic substitution or coupling reactions . This reduces trial-and-error experimentation, particularly for regioselectivity challenges in pyrimidine-thiophene systems .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Isomerism Check : Use X-ray crystallography (as in ) to confirm spatial arrangements of the pyrimidine-thiophene moiety, which may cause ambiguous NMR splitting patterns .
  • Dynamic NMR : Resolve rotational barriers in flexible groups (e.g., phenoxy-acetic acid side chains) by variable-temperature experiments .
  • Mass Spectrometry : High-resolution MS (HRMS) differentiates between isobaric impurities and confirms molecular ion peaks .

Q. How do steric and electronic effects of the thiophene-pyrimidine core influence reactivity in downstream functionalization?

  • Methodological Answer :

  • Electron-Deficient Pyrimidine : The pyrimidine ring’s electron-withdrawing nature directs electrophilic substitutions to the thiophene moiety. Use Hammett constants (σ) to predict substituent effects on reaction rates .
  • Steric Hindrance : Molecular mechanics simulations (e.g., MM2) model steric clashes during derivatization (e.g., adding substituents to the phenoxy group), guiding solvent selection (polar aprotic solvents reduce steric effects) .

Experimental Design & Data Analysis

Q. What statistical experimental design (DoE) approaches are suitable for optimizing reaction parameters?

  • Methodological Answer : Apply factorial design (e.g., 2^k or Box-Behnken) to assess variables like temperature, catalyst loading, and solvent ratio. For example, a 3-factor design could optimize the coupling of 4-(2-thienyl)pyrimidine with phenoxyacetic acid, minimizing side-product formation. Response surface methodology (RSM) refines yield predictions .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the acetic acid ester) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

Biological & Mechanistic Hypotheses

Q. What in vitro assays are appropriate for hypothesizing this compound’s biological targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases or proteases due to the pyrimidine scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization or TR-FRET assays .
  • Cellular Uptake Studies : Label the compound with a fluorophore (e.g., FITC) and quantify intracellular accumulation via flow cytometry .

Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced efficacy?

  • Methodological Answer :

  • Analog Synthesis : Modify the thiophene (e.g., halogenation) or pyrimidine (e.g., methyl/amino groups) and test against a target panel.
  • 3D-QSAR Modeling : Align analogs in a pharmacophore model using CoMFA or CoMSIA to correlate substituent effects with activity .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{4-[4-(2-Thienyl)-2-pyrimidinyl]phenoxy}acetic acid

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